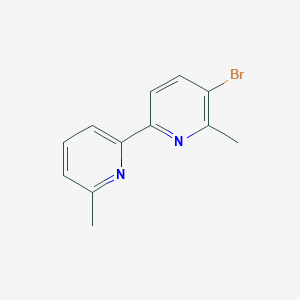
5-Bromo-6,6'-dimethyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is a bipyridine derivative with the molecular formula C12H11BrN2. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Bipyridine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel(II) bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production methods for 5-Bromo-6,6’-dimethyl-2,2’-bipyridine often involve large-scale bromination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6,6’-dimethyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases to facilitate the coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different functional groups, enhancing their utility in coordination chemistry and materials science .
Applications De Recherche Scientifique
5-Bromo-6,6’-dimethyl-2,2’-bipyridine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can exhibit unique properties, such as enhanced catalytic activity, photoluminescence, and redox behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituent, resulting in different reactivity and coordination properties.
6-Bromo-2,2’-bipyridine: Similar structure but without the methyl groups, affecting its steric and electronic characteristics.
2,2’-Bipyridine: The parent compound with no substituents, widely used in coordination chemistry.
Uniqueness
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl substituents. These groups influence the compound’s reactivity, steric properties, and ability to form stable metal complexes. The bromine atom provides a site for further functionalization, while the methyl groups enhance the compound’s solubility and stability .
Propriétés
Numéro CAS |
87286-77-9 |
|---|---|
Formule moléculaire |
C12H11BrN2 |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-6-10(13)9(2)15-12/h3-7H,1-2H3 |
Clé InChI |
LDDPQAMHWCXEME-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


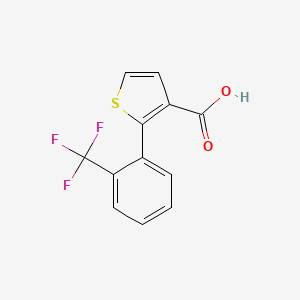

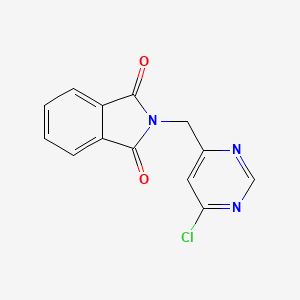
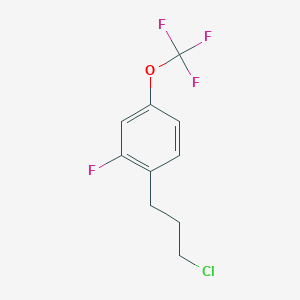
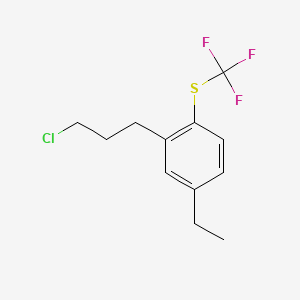
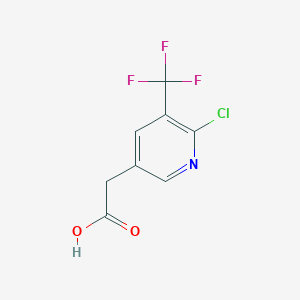

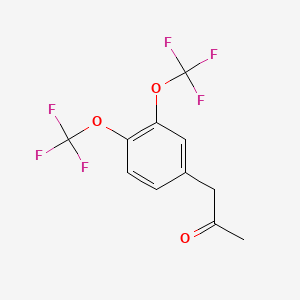
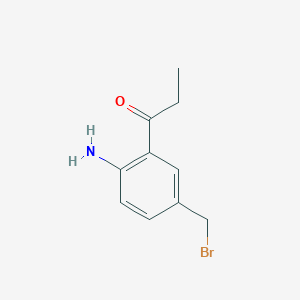
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

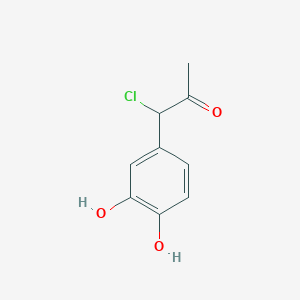
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
